molecular formula C9H8ClN3O B15056653 5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine

5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15056653
M. Wt: 209.63 g/mol
InChI Key: SGTCPMPEBSFRFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine is an organic compound belonging to the oxadiazole family This compound is characterized by the presence of a chloro-substituted phenyl ring and an oxadiazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chloro-4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The oxadiazole ring can interact with various biological macromolecules, altering their function and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other chloro-substituted phenyl compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H8ClN3O

Molecular Weight

209.63 g/mol

IUPAC Name

5-(2-chloro-4-methylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H8ClN3O/c1-5-2-3-6(7(10)4-5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13)

InChI Key

SGTCPMPEBSFRFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)N)Cl

Origin of Product

United States

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